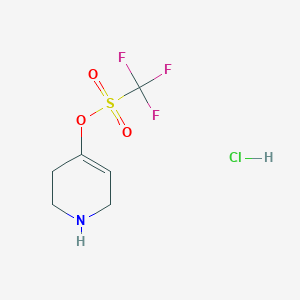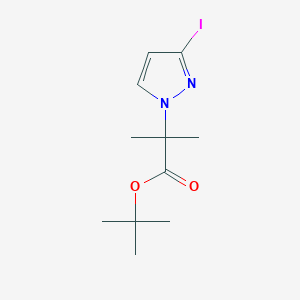
tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
Übersicht
Beschreibung
Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate (TBIPMP) is an organic compound composed of a tert-butyl group attached to an iodo-pyrazolyl-2-methylpropanoate group. It is an important synthetic intermediate in organic synthesis and is widely used in research laboratories. This compound has been studied extensively for its use in the synthesis of various compounds, particularly in the area of drug development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, for use in clinical trials. It has also been used in the synthesis of organic dyes, which are used in a variety of industrial processes. Additionally, it has been used in the synthesis of organic catalysts, which can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not well understood. However, it is believed that the tert-butyl group attached to the iodo-pyrazolyl-2-methylpropanoate group may act as a leaving group, allowing the reaction to proceed. Additionally, the iodo-pyrazolyl-2-methylpropanoate group may act as an electron-withdrawing group, allowing for the formation of a carboxylate anion.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate may act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage of using tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers who need to quickly obtain the compound. However, tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not always the most efficient option for laboratory experiments, as it can be difficult to precisely control the reaction conditions. Additionally, the compound is not always stable in certain conditions, making it difficult to store.
Zukünftige Richtungen
There are numerous potential future directions for research involving tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate in drug development, organic dye synthesis, and organic catalyst synthesis. Finally, research could be done to explore the potential use of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate as an antioxidant.
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-iodopyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPCOBRICXHTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

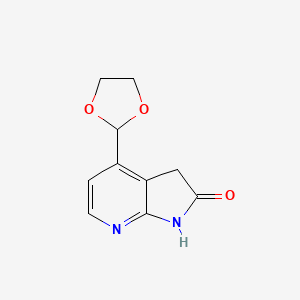
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
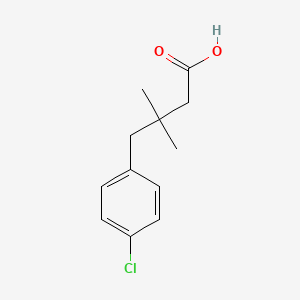
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)
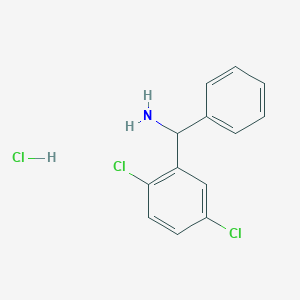

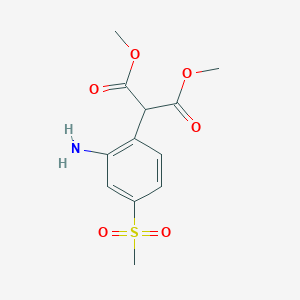
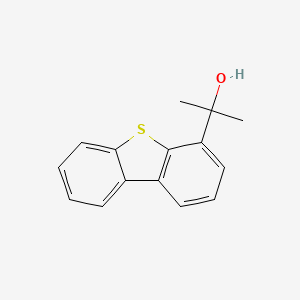

![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)

![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)
